7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde
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Overview
Description
7-Fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is a heterocyclic organic compound that belongs to the indene family It is characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 4th position on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of N-(2-fluorophenyl)-2-isoxazoline.
Reaction with Sulfuric Acid: The N-(2-fluorophenyl)-2-isoxazoline is then reacted with concentrated sulfuric acid at a controlled temperature (not exceeding 65°C) to form an intermediate.
Dehydration and Crystallization: The intermediate is subjected to dehydration and recrystallization using ethyl acetate and petroleum ether to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-Fluoro-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-2,3-dihydro-1H-indene-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
7-Fluoroindole: Shares the fluorine substitution but lacks the aldehyde group.
2,3-Dihydro-1H-indene-4-carbaldehyde: Lacks the fluorine substitution but has the aldehyde group.
7-Fluoro-2,3-dihydro-1H-indene-4-methanol: A reduced form of the aldehyde group.
Uniqueness: 7-Fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the combination of the fluorine atom and the aldehyde group on the indene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2731011-04-2 |
---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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